Sos1-IN-8

Description

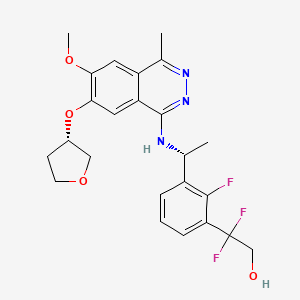

Structure

3D Structure

Properties

Molecular Formula |

C24H26F3N3O4 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

2,2-difluoro-2-[2-fluoro-3-[(1R)-1-[[6-methoxy-4-methyl-7-[(3S)-oxolan-3-yl]oxyphthalazin-1-yl]amino]ethyl]phenyl]ethanol |

InChI |

InChI=1S/C24H26F3N3O4/c1-13(16-5-4-6-19(22(16)25)24(26,27)12-31)28-23-18-10-21(34-15-7-8-33-11-15)20(32-3)9-17(18)14(2)29-30-23/h4-6,9-10,13,15,31H,7-8,11-12H2,1-3H3,(H,28,30)/t13-,15+/m1/s1 |

InChI Key |

AXFAPMWBBDBMMZ-HIFRSBDPSA-N |

Isomeric SMILES |

CC1=NN=C(C2=CC(=C(C=C12)OC)O[C@H]3CCOC3)N[C@H](C)C4=C(C(=CC=C4)C(CO)(F)F)F |

Canonical SMILES |

CC1=NN=C(C2=CC(=C(C=C12)OC)OC3CCOC3)NC(C)C4=C(C(=CC=C4)C(CO)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of SOS1 Inhibitors in KRAS Mutant Cells, Featuring Sos1-IN-8

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific inhibitor Sos1-IN-8 is limited. This guide provides a comprehensive overview of the mechanism of action of Son of sevenless homolog 1 (SOS1) inhibitors in the context of KRAS-mutant cancers, using data for this compound where available and supplementing with information from well-characterized SOS1 inhibitors such as BI-3406 and BAY-293 to illustrate key concepts and experimental methodologies.

Executive Summary

Mutations in the KRAS oncogene are prevalent in a variety of aggressive cancers. The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[1] Guanine nucleotide exchange factors (GEFs) are critical for the activation of KRAS. SOS1 is a key GEF for KRAS, promoting the exchange of GDP for GTP.[2][3] In KRAS-mutant cancers, inhibiting SOS1 has emerged as a promising therapeutic strategy to reduce the levels of active KRAS-GTP and thereby attenuate downstream oncogenic signaling.[4] this compound is a potent inhibitor of the SOS1-KRAS interaction.[5] This technical guide delineates the mechanism of action of SOS1 inhibitors, with a focus on their application in KRAS-mutant cells, and provides relevant experimental protocols and data for compounds in this class.

The Role of SOS1 in KRAS Signaling

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that drives cell proliferation.[6] SOS1 activates KRAS by binding to it and facilitating the release of GDP, allowing GTP to bind in its place.[3] This activation is a crucial step in propagating signals from upstream receptor tyrosine kinases (RTKs) to the MAPK pathway.[6] In cancer cells with KRAS mutations, the intrinsic GTPase activity of KRAS is impaired, leading to an accumulation of the active, GTP-bound form.[4] However, these mutant KRAS proteins still undergo nucleotide cycling, meaning they can revert to the inactive GDP-bound state and require reactivation by GEFs like SOS1.[4] Therefore, inhibiting the interaction between SOS1 and KRAS is a viable strategy to decrease the pool of active mutant KRAS.[7]

Mechanism of Action of this compound and Other SOS1 Inhibitors

This compound and other compounds in its class function by disrupting the protein-protein interaction between SOS1 and KRAS.[4][5] These small molecules bind to a pocket on the catalytic domain of SOS1, preventing it from engaging with KRAS.[2] This non-competitive inhibition effectively blocks the SOS1-mediated nucleotide exchange on both wild-type and mutant KRAS.[2][4] The consequence is a reduction in the levels of active, GTP-bound KRAS, leading to the downregulation of downstream signaling pathways, most notably the MAPK pathway, and subsequent inhibition of cancer cell proliferation.[4][7]

Signaling Pathway Diagram

Quantitative Data for this compound

The following table summarizes the available in vitro potency data for this compound.

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | SOS1-KRAS(G12D) | Protein-Protein Interaction Assay | 11.6 | [5] |

| This compound | SOS1-KRAS(G12V) | Protein-Protein Interaction Assay | 40.7 | [5] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize SOS1 inhibitors are provided below. These are generalized protocols based on published literature for well-characterized SOS1 inhibitors.

SOS1-KRAS Interaction Assay (Biochemical)

This assay measures the ability of a compound to disrupt the interaction between SOS1 and KRAS in a purified system.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar proximity-based assay is commonly used. Recombinant, tagged SOS1 and KRAS proteins are incubated together, and the signal generated is proportional to their interaction. An inhibitor will reduce the signal.

Methodology:

-

Protein Preparation: Express and purify recombinant human SOS1 (catalytic domain) and KRAS (e.g., G12D or G12V mutant) proteins with appropriate tags (e.g., His-tag, GST-tag, or biotinylation).

-

Assay Setup: In a 384-well plate, add the test compound (e.g., this compound) at various concentrations.

-

Protein Incubation: Add a fixed concentration of tagged SOS1 and KRAS proteins to the wells.

-

Detection: Add detection reagents (e.g., fluorescently labeled antibodies or streptavidin) that bind to the protein tags.

-

Signal Measurement: After incubation, read the plate on a suitable plate reader to measure the FRET signal.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pERK Inhibition Assay

This assay determines the effect of a SOS1 inhibitor on the phosphorylation of ERK, a key downstream effector in the MAPK pathway, in cancer cell lines.

Principle: An in-cell Western or ELISA-based method is used to quantify the levels of phosphorylated ERK (pERK) relative to total ERK in cells treated with the inhibitor.

Methodology:

-

Cell Culture: Plate KRAS-mutant cancer cells (e.g., NCI-H358 with KRAS G12C, or MIA PaCa-2 with KRAS G12C) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the SOS1 inhibitor for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Immunodetection:

-

For In-Cell Western : Fix and permeabilize the cells in the plate. Incubate with primary antibodies against pERK and a loading control (e.g., total ERK or actin), followed by fluorescently labeled secondary antibodies.

-

For ELISA : Transfer cell lysates to an ELISA plate pre-coated with a capture antibody for pERK or total ERK. Add a detection antibody and substrate to generate a colorimetric or fluorescent signal.

-

-

Signal Quantification: Read the plate using an appropriate imaging system or plate reader.

-

Data Analysis: Normalize the pERK signal to the total ERK or loading control signal. Calculate the percent inhibition of pERK phosphorylation and determine the IC50 value.[4]

Cell Proliferation/Viability Assay

This assay measures the antiproliferative effect of the SOS1 inhibitor on cancer cells.

Principle: A reagent that measures metabolic activity or cell number is used to assess cell viability after several days of inhibitor treatment.

Methodology:

-

Cell Seeding: Seed KRAS-mutant cancer cells in 96-well plates at a low density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the SOS1 inhibitor.

-

Incubation: Incubate the cells for an extended period (e.g., 3-5 days) to allow for multiple cell divisions.

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP), resazurin (metabolic activity), or use a method like crystal violet staining (cell number).

-

Signal Reading: Measure the luminescent, fluorescent, or colorimetric signal using a plate reader.

-

Data Analysis: Normalize the data to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[7]

Conclusion

Inhibitors of the SOS1-KRAS interaction, such as this compound, represent a targeted therapeutic strategy for cancers driven by KRAS mutations. By preventing the activation of KRAS, these compounds effectively suppress the downstream MAPK signaling pathway, leading to reduced cell proliferation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of SOS1 inhibitors. Further research into compounds like this compound will be crucial for advancing this therapeutic approach for patients with KRAS-mutant cancers.

References

- 1. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]

- 2. researchgate.net [researchgate.net]

- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Sos1-IN-8: A Technical Guide to a Novel Son of Sevenless 1 (SOS1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling.[1] It functions as a molecular switch for the RAS family of small GTPases, catalyzing the exchange of GDP for GTP, which transitions RAS proteins from their inactive to their active state.[1] This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which governs fundamental cellular processes like proliferation, differentiation, and survival.[2][3][4][5]

Given that mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to hyperactivation of the MAPK pathway, targeting this cascade is a primary focus of cancer drug development.[3][4] Instead of targeting the often-difficult-to-drug RAS proteins directly, inhibiting the upstream activator SOS1 presents a compelling therapeutic strategy.[1] Sos1-IN-8 is a potent, novel small-molecule inhibitor of SOS1, designed to disrupt its interaction with RAS and thereby suppress oncogenic signaling. This document provides a comprehensive technical overview of this compound, its mechanism of action, comparative biochemical data, and the experimental methodologies used for its characterization.

Mechanism of Action of SOS1 Inhibition

SOS1 inhibitors, including this compound, function by directly binding to the SOS1 protein. This binding event physically obstructs the interaction between SOS1 and RAS.[1] By preventing the formation of the SOS1-RAS complex, the inhibitor effectively halts the SOS1-mediated nucleotide exchange process.[6] Consequently, RAS remains locked in its inactive, GDP-bound state. This blockade at a key upstream node prevents the activation of the entire downstream RAS-RAF-MEK-ERK signaling cascade, leading to the inhibition of cancer cell proliferation and survival.[1][2]

Quantitative and Comparative Data

This compound has demonstrated potent inhibitory activity in biochemical assays. Its efficacy is comparable to other well-characterized SOS1 inhibitors, positioning it as a valuable tool for research and potential therapeutic development.

Table 1: Biochemical Activity of this compound

| Target Interaction | IC50 (nM) | Reference |

|---|---|---|

| SOS1 - KRAS G12D | 11.6 | [7][8] |

| SOS1 - KRAS G12V | 40.7 | [7][8] |

(Data sourced from patent WO2022017339A1, compound 2)[7][8]

Table 2: Comparative Biochemical Activity of Selected SOS1 Inhibitors

| Compound | Target/Assay | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | SOS1-KRAS G12D Interaction | 11.6 | [7][8] |

| BAY-293 | KRAS-SOS1 Interaction | 21 | [9][10][11][12] |

| BI-3406 | SOS1 Interaction | 4 | [13] |

| Sos1-IN-18 | SOS1-KRAS G12C Interaction | 3.4 | [7][8] |

| Sos1-IN-2 | SOS1 Inhibition | 5 | [7] |

| Sos1-IN-21 | SOS1 Inhibition | 15 |[7][8] |

Key Experimental Methodologies

The characterization of SOS1 inhibitors like this compound involves a tiered approach, progressing from biochemical validation of target engagement to cellular assays measuring pathway modulation and finally to in vivo models assessing anti-tumor efficacy.

Biochemical SOS1-KRAS Interaction Assay

This assay directly measures the ability of a compound to disrupt the protein-protein interaction (PPI) between SOS1 and KRAS.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[14][15] It utilizes two antibodies, one against a tag on the SOS1 protein (e.g., GST) and another against a tag on the KRAS protein (e.g., His), labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively. When SOS1 and KRAS interact, the donor and acceptor are brought into close proximity, generating a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

-

General Protocol:

-

Recombinant tagged SOS1 and KRAS proteins are incubated together in a microplate.

-

The test compound (e.g., this compound) is added at various concentrations.

-

Tagged-specific antibodies conjugated to the HTRF donor and acceptor are added.

-

After an incubation period, the plate is read on an HTRF-compatible reader.

-

The signal is converted to percent inhibition, and an IC50 value is calculated from the dose-response curve.

-

Cellular Phospho-ERK (pERK) Inhibition Assay

This assay determines if the inhibitor can block the downstream signaling cascade within a cellular context.

-

Principle: The phosphorylation of ERK is a key downstream marker of RAS/MAPK pathway activation. Western blotting or ELISA can be used to quantify the levels of phosphorylated ERK (pERK) relative to total ERK in cells treated with the inhibitor.[14]

-

General Protocol (Western Blot):

-

Cancer cells with a known RAS mutation are seeded and cultured.

-

Cells are treated with the SOS1 inhibitor at various concentrations for a defined period (e.g., 1-24 hours).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for pERK and total ERK, followed by secondary antibodies.

-

Bands are visualized, and densitometry is used to quantify the pERK/total ERK ratio, which indicates the level of pathway inhibition.

-

Cell Proliferation Assay

This assay measures the functional consequence of pathway inhibition, which is typically a reduction in cancer cell growth.

-

Principle: Assays like CellTiter-Glo measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

General Protocol:

-

Cancer cell lines are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of the SOS1 inhibitor.

-

After an incubation period (e.g., 72 hours), the CellTiter-Glo reagent is added to the wells.

-

The resulting luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

Data is used to generate a dose-response curve and calculate a GI50 or IC50 value for anti-proliferative activity.

-

In Vivo Xenograft Models

Animal models are used to evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living system.[16][17][18]

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the SOS1 inhibitor or a vehicle control, and tumor growth is monitored over time.

-

General Protocol:

-

A suspension of a human cancer cell line (e.g., MIA PaCa-2) is injected into the flank of immunodeficient mice.[19]

-

Tumors are allowed to grow to a specified size.

-

Mice are randomized into treatment groups (vehicle control vs. inhibitor).

-

The drug is administered (e.g., oral gavage) on a defined schedule (e.g., daily or twice daily).[19]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated to determine efficacy.[19]

-

Therapeutic Potential and Future Directions

The primary therapeutic rationale for SOS1 inhibitors is the treatment of KRAS-driven cancers.[20][21] While potent as single agents, the true potential of SOS1 inhibitors may lie in combination therapies.[20][21]

-

Synergy with Direct KRAS Inhibitors: Covalent KRAS G12C inhibitors like adagrasib (MRTX849) require RAS to be in the inactive, GDP-bound state to bind effectively.[22][23] By blocking SOS1, inhibitors like this compound increase the population of GDP-bound KRAS, thereby enhancing the potency and efficacy of direct KRAS G12C inhibitors.[24]

-

Overcoming Resistance: SOS1 inhibition can also delay or overcome resistance to targeted therapies by preventing the reactivation of the MAPK pathway, a common resistance mechanism.[24][25]

Conclusion

This compound is a potent inhibitor of the SOS1-RAS interaction, demonstrating low nanomolar efficacy in biochemical assays. As a key upstream regulator of the oncogenic RAS/MAPK pathway, SOS1 is a high-value target for cancer therapy. The data on this compound, placed in the context of other SOS1 inhibitors, highlights its potential as a powerful chemical probe for further investigating RAS biology and as a candidate for preclinical development. The strategic application of SOS1 inhibitors, particularly in combination with direct KRAS inhibitors, represents a promising and rational approach to treating a wide range of RAS-mutant cancers.

References

- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What is the RAS/MAPK pathway? [medgen.med.tohoku.ac.jp]

- 3. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. apexbt.com [apexbt.com]

- 12. BAY 293 | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]

- 13. Pardon Our Interruption [opnme.com]

- 14. pnas.org [pnas.org]

- 15. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]

- 16. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]

- 19. researchgate.net [researchgate.net]

- 20. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]

- 22. go.drugbank.com [go.drugbank.com]

- 23. selleckchem.com [selleckchem.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of Sos1-IN-8

Executive Summary

This document provides a comprehensive technical overview of Sos1-IN-8, a potent small molecule inhibitor of the Son of Sevenless homolog 1 (SOS1). SOS1 is a critical guanine nucleotide exchange factor (GEF) that activates RAS proteins, making it a high-value target for therapeutic intervention in RAS-driven cancers. This compound was identified as compound 2 in patent WO2022017339A1. This guide details the discovery, mechanism of action, and biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: SOS1 as a Therapeutic Target

The RAS family of small GTPases (KRAS, HRAS, NRAS) act as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Mutations that lock RAS proteins in a constitutively active, GTP-bound state are found in approximately 20-30% of all human cancers, making them one of the most prominent oncogenic drivers.[1]

SOS1 is a ubiquitously expressed GEF that facilitates the exchange of GDP for GTP on RAS proteins, thereby switching them to their active state.[2][3] This activation is a crucial step downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs recruit the GRB2-SOS1 complex to the plasma membrane, where SOS1 engages with and activates RAS.[4][5] Given the immense challenge of directly targeting mutated RAS proteins, inhibiting upstream activators like SOS1 has emerged as a compelling therapeutic strategy to treat RAS-driven malignancies.[6] this compound is a potent inhibitor designed to disrupt the protein-protein interaction (PPI) between SOS1 and KRAS.

Discovery of this compound

This compound was disclosed as "compound 2" in the international patent application WO2022017339A1. While the specific screening cascade is proprietary, the discovery of such inhibitors typically involves high-throughput screening (HTS) of compound libraries to identify molecules that disrupt the SOS1-KRAS interaction. Initial hits from the HTS are then optimized through structure-activity relationship (SAR) studies, guided by co-crystal structures and computational modeling, to enhance potency, selectivity, and drug-like properties. This iterative process of chemical synthesis and biological testing leads to the identification of lead compounds like this compound.

Chemical Synthesis of this compound

Detailed synthetic schemes are proprietary information contained within patent filings. The following represents a generalized synthetic workflow for quinazoline-based SOS1 inhibitors, the class to which this compound belongs. The precise reagents and conditions for this compound (Compound 2) are detailed in patent WO2022017339A1.

A common route for synthesizing the quinazoline core involves the condensation of an anthranilic acid derivative with a formamide or a similar one-carbon source, followed by functionalization. Subsequent steps typically involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to install key substituents and amide bond formations to append side chains. The final compound is then purified using chromatographic techniques like HPLC.

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of the SOS1-KRAS protein-protein interaction. It binds to a well-defined pocket on the catalytic domain of SOS1, sterically hindering the binding of RAS-GDP.[2] By preventing the formation of the SOS1-RAS complex, the inhibitor blocks the SOS1-mediated exchange of GDP for GTP, thus keeping RAS in its inactive state. This leads to the suppression of downstream signaling through the MAPK/ERK pathway (RAF-MEK-ERK) and other RAS effector pathways, ultimately inhibiting the proliferation of cancer cells dependent on this signaling axis.

dot

Figure 1: The SOS1-RAS-MAPK signaling pathway and the point of inhibition by this compound.

Quantitative Biological Data

The biological activity of this compound was characterized using a variety of biochemical and cellular assays. The data below is sourced from patent WO2022017339A1.

| Assay Type | Target / Cell Line | Parameter | Value |

| Biochemical Assay | SOS1 - KRAS G12D Interaction | IC₅₀ | 11.6 nM |

| SOS1 - KRAS G12V Interaction | IC₅₀ | 40.7 nM | |

| Cellular Assay | Data not publicly available | pERK Inhibition IC₅₀ | N/A |

| Data not publicly available | Cell Proliferation IC₅₀ | N/A |

Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize this compound.

Biochemical SOS1-KRAS Interaction Assay (HTRF)

This assay quantifies the ability of a compound to disrupt the interaction between the catalytic domain of SOS1 and a specific KRAS mutant protein.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. Recombinant, tagged SOS1 and KRAS proteins are used. One protein (e.g., SOS1) is linked to a terbium cryptate donor fluorophore, and the other (e.g., KRAS) is linked to an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Protocol:

-

Dispense test compounds (like this compound) at various concentrations into a low-volume 384-well assay plate.

-

Add recombinant His-tagged SOS1 (catalytic domain) and GST-tagged KRAS (G12D or G12V mutant), pre-loaded with GDP.

-

Add the detection reagents: Anti-His antibody conjugated to Terbium (donor) and Anti-GST antibody conjugated to d2 (acceptor).

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (Acceptor/Donor) and plot the results against compound concentration to determine the IC₅₀ value.

-

Cellular pERK Inhibition Assay (Western Blot)

This assay measures the effect of the inhibitor on the downstream MAPK signaling pathway within cancer cells.

-

Principle: The phosphorylation of ERK (pERK) is a key marker of MAPK pathway activation. Western blotting uses antibodies to detect the levels of total ERK and phosphorylated ERK in cell lysates. A potent SOS1 inhibitor will decrease the ratio of pERK to total ERK.

-

Protocol:

-

Seed a KRAS-mutant cancer cell line (e.g., MIA PaCa-2 for KRAS G12C, or H358 for KRAS G12C) in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-24 hours to reduce baseline pathway activation.

-

Treat the cells with a dilution series of this compound for a defined period (e.g., 2-4 hours).

-

Stimulate the cells with a growth factor like EGF (Epidermal Growth Factor) for 5-10 minutes to induce a robust signaling cascade (or measure inhibition of basal pERK).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration in the lysates using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against pERK1/2 and total ERK1/2.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine the pERK/total ERK ratio and calculate the IC₅₀ for pERK inhibition.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of the compound on the viability and proliferation of cancer cells over time.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[7] The amount of luminescence generated by the luciferase reaction is directly proportional to the number of living cells in culture.

-

Protocol:

-

Seed cancer cells into an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.

-

Incubate the plates for a prolonged period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

-

Allow the plate to incubate at room temperature for 10 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data to controls and plot the results to calculate the IC₅₀ for cell proliferation.

-

dot

Figure 2: A generalized workflow for the discovery and validation of a SOS1 inhibitor like this compound.

Conclusion and Future Perspectives

This compound is a potent, preclinical inhibitor of the SOS1-KRAS interaction. The data available from patent literature demonstrates its ability to disrupt this key oncogenic interaction at the biochemical level with nanomolar potency. Such compounds serve as valuable tools for further investigating RAS biology and represent a promising therapeutic strategy for a wide range of KRAS-mutant cancers. Future development would focus on comprehensive in vivo efficacy studies in relevant cancer models, detailed pharmacokinetic and pharmacodynamic characterization, and safety toxicology to assess its potential as a clinical candidate, both as a monotherapy and in combination with other targeted agents like MEK inhibitors.

References

- 1. Search for patents | USPTO [uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrifluquinazon [sitem.herts.ac.uk]

- 7. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing Sos1-IN-8 for the Interrogation of KRAS G12D Nucleotide Exchange

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sos1-IN-8, a potent inhibitor of the Son of Sevenless 1 (SOS1) protein. It is designed to guide researchers in utilizing this small molecule to study and inhibit the nucleotide exchange on KRAS G12D, one of the most prevalent and challenging oncogenic mutations. This guide covers the mechanism of action, quantitative data, and detailed experimental protocols.

Introduction: Targeting the KRAS G12D-SOS1 Axis

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling.[1][2] Mutations in KRAS, particularly at codon 12, lock the protein in a constitutively active, GTP-bound state, driving unchecked cell proliferation and survival, which is a hallmark of many cancers.[3][4] The KRAS G12D mutation is among the most common drivers in devastating cancers like pancreatic, lung, and colorectal adenocarcinoma.

The activation of KRAS is facilitated by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a primary and ubiquitously expressed activator.[2][5][6] SOS1 promotes the exchange of GDP for GTP on KRAS, thereby switching it to its active state.[2][5] This pivotal role makes the KRAS-SOS1 interaction a critical therapeutic target. Inhibiting this interaction prevents the reloading of oncogenic KRAS with GTP, reducing its downstream signaling output.[3][4]

This compound is a small molecule inhibitor designed to specifically disrupt the interaction between SOS1 and KRAS. This guide focuses on its application in studying and inhibiting the nucleotide exchange activity on the KRAS G12D mutant.

Mechanism of Action of this compound

SOS1 inhibitors function by binding to the SOS1 protein, which conformationally prevents its interaction with RAS proteins.[5] This blockade halts the conversion of the inactive GDP-bound RAS to its active GTP-bound form, thereby disrupting the downstream signaling cascades, most notably the MAPK/ERK pathway, that promote cancer cell growth.[4][5] By preventing the formation of the KRAS-SOS1 complex, inhibitors like this compound effectively reduce the population of active, GTP-bound KRAS G12D.[3]

Quantitative Data: Potency of this compound

This compound has been characterized as a potent inhibitor of SOS1-mediated nucleotide exchange on KRAS mutants. The following table summarizes the key inhibitory concentration (IC50) values.

| Target Interaction | Inhibitor | IC50 Value | Reference |

| SOS1 - KRAS G12D | This compound | 11.6 nM | [7] |

| SOS1 - KRAS G12V | This compound | 40.7 nM | [7] |

Experimental Protocol: KRAS G12D Nucleotide Exchange Assay

This section provides a detailed methodology for an in vitro assay to measure the inhibitory effect of this compound on SOS1-catalyzed nucleotide exchange on KRAS G12D. The protocol is based on established fluorescence-based nucleotide exchange assays.[8][9]

4.1. Assay Principle

The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY™-GDP) for unlabeled GTP on the KRAS G12D protein. This exchange is catalyzed by the GEF activity of SOS1. When BODIPY-GDP is bound to KRAS, its fluorescence is high. Upon displacement by GTP, the free BODIPY-GDP exhibits significantly lower fluorescence. A successful inhibitor like this compound will block the SOS1-KRAS interaction, preventing the displacement of BODIPY-GDP and thus maintaining a high fluorescence signal.

4.2. Materials and Reagents

-

Proteins:

-

Recombinant human KRAS G12D, pre-loaded with BODIPY-FL-GDP (Thermo Fisher Scientific or equivalent)

-

Recombinant human SOS1 (catalytic domain, e.g., amino acids 564-1049)[10]

-

-

Small Molecules:

-

This compound (MedChemExpress HY-144207 or equivalent), prepared as a 10 mM stock in DMSO

-

Guanosine-5'-triphosphate (GTP), lithium salt solution (Sigma-Aldrich or equivalent)

-

-

Buffers and Plates:

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

-

Low-volume, black, 384-well microplates (Corning or equivalent)

-

-

Equipment:

-

Microplate reader capable of measuring fluorescence (e.g., Excitation/Emission ~485/520 nm for BODIPY-FL)

-

4.3. Detailed Experimental Procedure

-

Compound Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO. A typical starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).

-

Dilute these DMSO stock solutions into Assay Buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[11]

-

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle control (Assay Buffer with equivalent DMSO concentration) to the wells of the 384-well plate.

-

Add 5 µL of KRAS G12D pre-loaded with BODIPY-GDP (e.g., final concentration of 100 nM) to each well.

-

Add 5 µL of SOS1 catalytic domain (e.g., final concentration of 20 nM) to all wells except the "no exchange" control wells. Add 5 µL of Assay Buffer to these control wells instead.

-

Gently mix the plate and incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to SOS1.

-

-

Initiation of Nucleotide Exchange:

-

Prepare a solution of GTP in Assay Buffer.

-

Initiate the exchange reaction by adding 5 µL of the GTP solution to all wells (e.g., final concentration of 100 µM).

-

Immediately transfer the plate to a microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation/Emission ~485/520 nm) every 60 seconds for 30-60 minutes at room temperature.

-

4.4. Data Analysis

-

Calculate Percent Inhibition:

-

Determine the initial rate of fluorescence decrease for each well.

-

The "High Control" (0% inhibition) is the rate from the vehicle (DMSO) treated wells.

-

The "Low Control" (100% inhibition) can be represented by wells with no SOS1 added.

-

Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (Rate_High_Control - Rate_Sample) / (Rate_High_Control - Rate_Low_Control)

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition.

-

Conclusion

This compound is a valuable chemical probe for investigating the crucial role of the SOS1 GEF in activating oncogenic KRAS G12D. Its high potency and specific mechanism of action allow for the precise dissection of the KRAS activation pathway. The methodologies outlined in this guide provide a robust framework for researchers to quantify the inhibitory effects of this compound and similar molecules, aiding in the fundamental understanding of KRAS-driven cancers and the development of novel therapeutic strategies. The disruption of the SOS1-KRAS axis represents a promising approach to combat tumors that have historically been considered "undruggable."[4]

References

- 1. Unique dependence on Sos1 in KrasG12D-induced leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOS1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Investigating Sos1-IN-8: A Technical Guide to its Effects on Downstream ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of Sevenless 1 (Sos1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cell proliferation and survival. Hyperactivation of the RAS/MAPK pathway, often driven by mutations in RAS or upstream components, is a hallmark of many cancers. Sos1 inhibitors represent a promising therapeutic strategy by preventing the conversion of inactive GDP-bound RAS to its active GTP-bound form, thereby attenuating downstream signaling. This technical guide provides an in-depth analysis of the effects of Sos1 inhibitors, with a focus on Sos1-IN-8, on the downstream phosphorylation of Extracellular Signal-Regulated Kinase (ERK). We present a summary of quantitative data, detailed experimental protocols for assessing ERK phosphorylation, and visualizations of the signaling pathway and experimental workflows.

Introduction to Sos1 and the RAS/MAPK Pathway

Sos1 is a ubiquitously expressed GEF that is essential for coupling signals from receptor tyrosine kinases (RTKs) to the activation of RAS.[1] Under normal physiological conditions, Sos1 is recruited to the plasma membrane upon RTK activation, where it facilitates the exchange of GDP for GTP on RAS proteins.[1] This activation initiates a downstream signaling cascade known as the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes RAF, MEK, and ERK.[1] Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression involved in cell growth, differentiation, and survival. In many cancers, mutations in RAS or other pathway components lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[1]

Sos1 inhibitors are small molecules designed to disrupt the interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting the downstream MAPK/ERK pathway.[1] This approach offers a therapeutic advantage by targeting an upstream node in the signaling cascade.

Mechanism of Action of Sos1 Inhibitors

Sos1 inhibitors function by binding to the Sos1 protein and altering its conformation, which in turn prevents its interaction with RAS.[1] This blockade effectively halts the GDP-to-GTP exchange on RAS, leading to a decrease in the pool of active, GTP-bound RAS. Consequently, the downstream signaling cascade is suppressed, resulting in reduced phosphorylation of MEK and ERK.[2]

dot

Caption: Mechanism of this compound action.

Quantitative Effects of Sos1 Inhibitors on ERK Phosphorylation

Several studies have quantified the inhibitory effects of Sos1 inhibitors on ERK phosphorylation in various cancer cell lines. The data consistently demonstrate a concentration-dependent reduction in pERK levels upon treatment with these compounds.

| Inhibitor | Cell Line | Assay Type | IC50 (pERK) | Reference |

| Sos1-IN-18 | H358 | Western Blot | 31 nM | [3] |

| Compound 22 | Calu-1 | Western Blot | ~100-200 nM | [2] |

| Compound 23 | Calu-1 | Western Blot | ~50-100 nM | [2] |

| BI-3406 | MIA PaCa-2 | Multiplexed Immunoassay | Not stated | [4] |

Note: IC50 values can vary depending on the specific experimental conditions and cell line used.

In KRAS mutant cell lines, Sos1 inhibition often leads to a significant but incomplete reduction in pERK levels, typically around 50%.[2] This suggests that in these cells, other mechanisms may contribute to maintaining a basal level of ERK activity.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cancer cells (e.g., H358, Calu-1, MIA PaCa-2) in 6-well or 12-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Serum Starvation (Optional): For studies investigating growth factor-stimulated ERK phosphorylation, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.

-

Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.

-

Time Course and Dose Response: Treat the cells with a range of this compound concentrations for various time points (e.g., 1, 6, 24 hours) to determine the optimal conditions for ERK inhibition.

-

Growth Factor Stimulation (Optional): Following inhibitor pre-treatment, stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) for a short period (e.g., 5-15 minutes) to induce robust ERK phosphorylation.

Western Blotting for pERK and Total ERK

Western blotting is a standard technique to quantify the levels of specific proteins in a cell lysate.[5]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[5]

-

Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK using image analysis software. The p-ERK signal should be normalized to the total ERK signal for each sample.[5]

dot

Caption: Western blot workflow for pERK analysis.

Signaling Pathway Visualization

The RAS/MAPK signaling cascade is a well-characterized pathway. Sos1 acts as a critical upstream activator of this cascade.

dot

Caption: The RAS/MAPK signaling pathway and the point of inhibition by this compound.

Conclusion

Sos1 inhibitors, such as this compound, represent a targeted approach to downregulate the hyperactive RAS/MAPK signaling pathway in cancer. The data clearly indicate that these inhibitors effectively reduce the phosphorylation of downstream ERK in a dose-dependent manner. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the cellular effects of Sos1 inhibitors and to further elucidate their therapeutic potential. The provided visualizations offer a clear understanding of the underlying molecular mechanisms and experimental procedures. As research in this area continues, a deeper understanding of the nuances of Sos1 inhibition in different genetic contexts will be crucial for the successful clinical development of this promising class of anti-cancer agents.

References

The Structural Basis for Sos1-IN-8 Inhibition of SOS1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins. By catalyzing the exchange of GDP for GTP on RAS, SOS1 triggers downstream signaling cascades, such as the MAPK pathway, which are crucial for cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS/MAPK pathway, often driven by mutations in KRAS, is a hallmark of many human cancers.[3] Consequently, inhibiting the interaction between SOS1 and RAS has emerged as a promising therapeutic strategy for treating KRAS-driven malignancies.[4][5] Sos1-IN-8 is a potent inhibitor of this interaction. This technical guide provides an in-depth overview of the structural basis of this compound's inhibitory mechanism, supported by quantitative data and detailed experimental protocols.

SOS1 Signaling Pathway

The SOS1-mediated activation of RAS is a key signaling node. Upon stimulation of receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it engages with RAS. SOS1 facilitates the release of GDP from RAS, allowing the more abundant GTP to bind, leading to RAS activation and downstream signaling.

Caption: SOS1 Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Data for this compound

This compound demonstrates potent inhibition of the SOS1-mediated nucleotide exchange on mutant KRAS. The following table summarizes the available quantitative data for this inhibitor.

| Inhibitor | Target | Assay Condition | IC50 (nM) | Reference |

| This compound | SOS1-KRAS G12D Interaction | Biochemical Assay | 11.6 | WO2022017339A1 |

| This compound | SOS1-KRAS G12V Interaction | Biochemical Assay | 40.7 | WO2022017339A1 |

Structural Basis of Inhibition

While a co-crystal structure of this compound with SOS1 is not publicly available, structural studies of other potent SOS1 inhibitors, such as BAY-293 and BI-3406, provide a framework for understanding its mechanism.[6][7] These inhibitors bind to a hydrophobic pocket on the catalytic domain of SOS1.[8] This binding event sterically hinders the interaction between SOS1 and RAS, thereby preventing the nucleotide exchange and keeping RAS in its inactive, GDP-bound state.[9][10] It is highly probable that this compound shares a similar binding mode, occupying this key pocket on SOS1 to disrupt the protein-protein interaction with RAS.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of SOS1 inhibitors. These protocols are based on established methods for similar compounds and can be adapted for the study of this compound.

X-ray Crystallography

Determining the co-crystal structure of an inhibitor bound to its target provides atomic-level insight into the binding mode.

Experimental Workflow:

Caption: Workflow for X-ray Crystallography of a SOS1-Inhibitor Complex.

Methodology:

-

Protein Expression and Purification: The catalytic domain of human SOS1 (e.g., residues 564-1049) is expressed in a suitable expression system, such as E. coli or insect cells. The protein is then purified to homogeneity using a series of chromatography steps, including affinity, ion-exchange, and size-exclusion chromatography.

-

Complex Formation: The purified SOS1 protein is incubated with a molar excess of this compound to ensure complete binding.

-

Crystallization: The SOS1-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens. Promising crystallization conditions are then optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: Crystals are cryo-cooled and diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement using a known SOS1 structure as a search model, followed by iterative rounds of model building and refinement.

Biophysical Binding Assays

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinity and thermodynamics of the inhibitor-protein interaction.

Logical Relationship of Biophysical Assays:

Caption: Relationship between SPR and ITC in Characterizing Inhibitor Binding.

Surface Plasmon Resonance (SPR) Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and the purified SOS1 protein is immobilized onto the chip surface.

-

Binding Analysis: A series of concentrations of this compound are injected over the chip surface, and the association and dissociation are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Methodology:

-

Sample Preparation: Purified SOS1 protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers.

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections. The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n).

Cellular Assays

To assess the functional consequence of SOS1 inhibition in a cellular context, the phosphorylation status of downstream effectors like ERK can be measured.

Experimental Workflow:

References

- 1. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and structural optimization of novel SOS1 inhibitors in KRAS-driven cancers - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]

- 3. Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

The Role of Sos1-IN-8 in Preventing GDP/GTP Exchange in KRAS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of sevenless homolog 1 (Sos1) protein is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS, a central node in cellular signaling pathways frequently mutated in human cancers.[1][2][3] Sos1 promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on KRAS, switching it to its active, signal-transducing state.[2][4] Consequently, inhibiting the Sos1-KRAS interaction presents a compelling therapeutic strategy for cancers driven by aberrant KRAS signaling.[1][5][6] This technical guide details the mechanism of action of Sos1-IN-8, a representative potent and selective small-molecule inhibitor of the Sos1-KRAS interaction. Through the disruption of this protein-protein interface, this compound effectively prevents the reloading of KRAS with GTP, leading to the suppression of downstream oncogenic signaling.[1] This document provides a comprehensive overview of its mechanism, quantitative biochemical and cellular activity, and the key experimental protocols used for its characterization.

Introduction to KRAS and Sos1

KRAS is a small GTPase that functions as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] The activation of KRAS is tightly regulated by GEFs, with Sos1 being a key activator.[2][3][7] Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), Sos1 engages with KRAS-GDP and facilitates the dissociation of GDP, allowing the more abundant cellular GTP to bind.[2][8] Active KRAS-GTP then interacts with and activates downstream effector proteins, including RAF kinases, which initiates the MAPK/ERK signaling cascade, as well as the PI3K/AKT pathway, driving cellular processes such as proliferation, survival, and differentiation.[2][6]

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[6][9] These mutations typically lock KRAS in a constitutively active GTP-bound state, leading to uncontrolled cell growth and tumor progression.[4] Given the challenges in directly targeting mutant KRAS, inhibiting its upstream activator, Sos1, has emerged as a promising therapeutic strategy.[1][5]

Mechanism of Action of this compound

This compound represents a class of small-molecule inhibitors that directly bind to Sos1, preventing its interaction with KRAS.[1][4] Crystallographic and biophysical studies of similar inhibitors, such as BAY-293 and BI-3406, have revealed that these compounds bind to a hydrophobic pocket on the catalytic domain of Sos1.[1][6] This binding event sterically hinders the formation of the Sos1-KRAS complex, thereby inhibiting the Sos1-mediated nucleotide exchange on KRAS.[1] By preventing the conversion of KRAS-GDP to KRAS-GTP, this compound effectively reduces the pool of active KRAS, leading to the downregulation of downstream signaling pathways like the RAF-MEK-ERK cascade.[1][4][9]

Signaling Pathway Diagram

Quantitative Data

The efficacy of Sos1 inhibitors is quantified through various biochemical and cellular assays. The following tables summarize key quantitative data for representative Sos1 inhibitors, which are analogous to this compound.

Table 1: Biochemical Activity of Sos1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |

| BAY-293 | KRAS-Sos1 Interaction | Sos1 | 21 | 36 | [1] |

| BI-3406 | KRAS G12C/Sos1 PPI HTRF | Sos1 | 31 | - | [10] |

| BI-1701963 | (Analog of BI-3406) | Sos1 | - | - | [9] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein. The comparability of IC50 and Ki/Kd values from different sources should be considered with caution.[11][12][13]

Table 2: Cellular Activity of Sos1 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| BAY-293 | K-562 | pERK Inhibition | Phospho-ERK levels | ~0.1 | [1] |

| BI-3406 | MIA PaCa-2 | Cell Growth | Proliferation | - | [6] |

Experimental Protocols

The characterization of Sos1 inhibitors like this compound involves a suite of biochemical, biophysical, and cellular assays to determine their mechanism of action, potency, and selectivity.

Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay

This assay is used to quantify the disruption of the KRAS-Sos1 interaction by an inhibitor.

Principle: Recombinant, tagged KRAS and Sos1 proteins are used. One protein is linked to a donor fluorophore (e.g., Terbium cryptate) and the other to an acceptor fluorophore (e.g., XL665) via specific antibodies against the tags. When the proteins interact, the fluorophores are in close proximity, allowing for Förster Resonance Energy Transfer (FRET), which generates a specific signal. An inhibitor that disrupts the interaction will lead to a decrease in the HTRF signal.[14][15]

Methodology:

-

Dispense the inhibitor compound at various concentrations into a low-volume 384-well plate.

-

Add a pre-mixed solution of GTP and Tag1-KRAS protein.

-

Add the Tag2-Sos1 protein.

-

Add the HTRF detection reagents: anti-Tag2 antibody labeled with Terbium cryptate and anti-Tag1 antibody labeled with XL665.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.[10][14][15]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a small molecule and a protein.

Principle: A solution of the inhibitor is titrated into a solution containing the target protein (Sos1). The heat released or absorbed upon binding is measured.

Methodology:

-

Prepare solutions of the Sos1 catalytic domain and the inhibitor in the same buffer.

-

Load the Sos1 solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the Sos1 solution.

-

Measure the heat change after each injection.

-

Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters, including the Kd.[1]

Nucleotide Exchange Assay

This assay measures the rate of GDP release from KRAS, which is accelerated by Sos1. Inhibitors of the KRAS-Sos1 interaction will reduce this rate.

Principle: KRAS is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The fluorescence of this analog changes upon its release from KRAS. The rate of fluorescence change is monitored over time.

Methodology:

-

Prepare KRAS loaded with BODIPY-GDP.

-

In a multi-well plate, add the inhibitor at various concentrations.

-

Add the KRAS-BODIPY-GDP complex.

-

Initiate the exchange reaction by adding Sos1 and an excess of unlabeled GTP.

-

Monitor the change in fluorescence over time using a plate reader.

-

Calculate the initial rate of nucleotide exchange for each inhibitor concentration and determine the IC50.[16]

Cellular Phospho-ERK (pERK) Assay

This assay measures the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, to assess the inhibitor's activity in a cellular context.

Principle: Cells are treated with the inhibitor, and the levels of phosphorylated ERK (pERK) are quantified, typically by Western blotting or a multiplexed immunoassay.

Methodology:

-

Culture a suitable cancer cell line (e.g., K-562, MIA PaCa-2) to sub-confluency.

-

Treat the cells with the Sos1 inhibitor at various concentrations for a defined period.

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration of the lysates.

-

Analyze the levels of pERK and total ERK by Western blot using specific antibodies or by a quantitative immunoassay.

-

Normalize the pERK signal to the total ERK signal to determine the extent of pathway inhibition.[1][6]

Conclusion

This compound and similar potent Sos1 inhibitors represent a promising class of targeted therapeutics for KRAS-driven cancers. By directly binding to Sos1 and disrupting its interaction with KRAS, these compounds effectively inhibit the GDP/GTP exchange, leading to a reduction in active KRAS and the suppression of downstream oncogenic signaling. The in-depth understanding of their mechanism of action, supported by robust quantitative data from a suite of biochemical and cellular assays, provides a strong rationale for their continued development. The experimental protocols detailed herein are crucial for the discovery and characterization of novel Sos1 inhibitors, paving the way for new therapeutic strategies to combat KRAS-mutant cancers.

References

- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. revvity.com [revvity.com]

- 15. revvity.com [revvity.com]

- 16. pnas.org [pnas.org]

Preliminary Efficacy of SOS1 Inhibitors in Preclinical Cancer Models: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in vitro studies of Son of sevenless homolog 1 (SOS1) inhibitors in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SOS1-RAS interaction in oncology. Herein, we summarize key quantitative data, provide detailed experimental methodologies, and visualize the pertinent signaling pathways and workflows.

Introduction to SOS1 Inhibition

Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal regulators of cell proliferation, differentiation, and survival.[1] Hyperactivation of the RAS/MAPK pathway, often due to mutations in RAS or upstream components, is a hallmark of many cancers.[2] SOS1 inhibitors represent a promising therapeutic strategy by preventing the interaction between SOS1 and RAS, thereby blocking the conversion of inactive GDP-bound RAS to its active GTP-bound form and inhibiting downstream oncogenic signaling.[1] This guide focuses on the preclinical data of representative SOS1 inhibitors, BI-3406 and BAY-293, which serve as surrogates for the investigational compound class exemplified by "Sos1-IN-8".

Quantitative Assessment of Anti-Proliferative Activity

The anti-proliferative effects of SOS1 inhibitors have been evaluated across a panel of human cancer cell lines, revealing potent activity, particularly in cancers harboring KRAS mutations. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Anti-Proliferative Activity (IC50) of BI-3406 in Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| DLD-1 | Colorectal Cancer | G13D | 36 |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 24 |

Data compiled from 3D proliferation assays.[3]

Table 2: Anti-Proliferative Activity (IC50) of BAY-293 in Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |

| K-562 | Chronic Myelogenous Leukemia | Wild-Type | 1090 ± 170 |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 ± 400 |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 3480 ± 100 |

| Calu-1 | Non-Small Cell Lung Cancer | G12C | 3190 ± 50 |

| BxPC3 | Pancreatic Cancer | Wild-Type | 2070 ± 620 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 2900 ± 760 |

| AsPC-1 | Pancreatic Cancer | G12D | 3160 ± 780 |

Data represents mean ± standard deviation from multiple experiments.[4][5][6]

Impact on Downstream Signaling

SOS1 inhibitors effectively suppress the RAS/MAPK signaling cascade. The inhibitory effect on the phosphorylation of ERK (pERK), a key downstream effector, is a critical measure of target engagement.

Table 3: Inhibition of pERK by BI-3406 and BAY-293

| Inhibitor | Cell Line | KRAS Mutation | Assay Conditions | IC50 (nM) |

| BI-3406 | DLD-1 | G13D | 2D assay, 1 hour | 24 |

| BAY-293 | K-562 | Wild-Type | 60 min incubation | 180 |

IC50 values were determined by Western blotting.[1][7]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experimental assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Culture medium

-

Test compound (Sos1 inhibitor)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Treat the cells with various concentrations of the Sos1 inhibitor and a vehicle control.

-

Incubate for the desired exposure period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8]

-

Incubate the plate at 37°C for 1 to 4 hours.[8]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[9]

Western Blotting for pERK Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK, in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the Sos1 inhibitor for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions by isolating a protein and its binding partners from a cell lysate.[10]

Materials:

-

IP lysis buffer

-

Antibody specific to the target protein (e.g., anti-SOS1)

-

Control IgG antibody

-

Protein A/G-coupled agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells with IP lysis buffer to preserve protein complexes.

-

Pre-clear the lysate by incubating with control IgG and beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the target-specific antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting to detect the presence of interacting partners.

Visualizing the Molecular Landscape

To better understand the mechanism of action of SOS1 inhibitors and the experimental procedures, the following diagrams have been generated using Graphviz.

Conclusion

The preliminary data for SOS1 inhibitors, such as BI-3406 and BAY-293, demonstrate a clear anti-proliferative effect in various cancer cell lines, particularly those with KRAS mutations. The mechanism of action, through the inhibition of the SOS1-RAS interaction and subsequent downregulation of the MAPK pathway, is well-supported by the presented data. The detailed protocols and visual workflows provided in this guide are intended to support further research and development of this promising class of targeted cancer therapies.

References

- 1. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. anygenes.com [anygenes.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Use of Sos1-IN-8 in KRAS G12C Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2][3] The development of specific KRAS G12C inhibitors, such as sotorasib and adagrasib, has marked a significant breakthrough in treating these malignancies.[2][4][5] These inhibitors function by covalently binding to the mutant cysteine in the GDP-bound (inactive) state of KRAS G12C, locking it in an "off" state.[4][5][6]

However, the clinical efficacy of KRAS G12C inhibitors (G12Ci) as monotherapy can be limited by both intrinsic and acquired resistance.[4][5][7] One of the key mechanisms of resistance is the reactivation of the RAS-MAPK signaling pathway through various feedback loops.[4][5] Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by facilitating the exchange of GDP for GTP, thereby turning KRAS "on".[8][9] In KRAS G12C mutant cells, SOS1 activity contributes to the cycling of the mutant protein back to its active, GTP-bound state, thus reducing the available pool of inactive KRAS G12C for G12Ci to target.[4][5]

Sos1-IN-8 represents a class of potent and selective SOS1 inhibitors (e.g., BI-3406, MRTX0902) that disrupt the protein-protein interaction between SOS1 and KRAS.[2][3][4] By inhibiting SOS1, these compounds prevent the activation of both wild-type and mutant KRAS, leading to an accumulation of the inactive, GDP-bound form. This mechanism has a dual benefit in KRAS G12C-mutant cancers: it directly suppresses RAS signaling and, more importantly, it synergistically enhances the potency of KRAS G12C inhibitors by increasing the target pool of GDP-bound KRAS G12C.[4][5] This combination strategy leads to a more profound and durable suppression of the MAPK pathway, overcomes adaptive resistance, and delays the development of acquired resistance.[2][4][7]

These application notes provide detailed protocols for utilizing a SOS1 inhibitor, referred to here as this compound, in combination with a KRAS G12C inhibitor in relevant cancer cell lines.

Signaling Pathway

The diagram below illustrates the central role of SOS1 in the activation of KRAS and the synergistic mechanism of dual inhibition with this compound and a KRAS G12C inhibitor.

Caption: SOS1-KRAS signaling pathway and points of therapeutic intervention.

Experimental Protocols

Cell Line Selection and Culture

-

Recommended Cell Lines: NCI-H358 (NSCLC), MIA PaCa-2 (Pancreatic), H1373 (NSCLC), H23 (NSCLC), SW837 (CRC). These lines are well-characterized for their KRAS G12C mutation and have been used in studies with SOS1 inhibitors.[2][3][4]

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

Protocol: Cell Viability and Synergy Analysis (2D Culture)

This protocol determines the anti-proliferative effect of this compound alone and in combination with a KRAS G12C inhibitor and quantifies synergy.

Materials:

-

KRAS G12C cell line (e.g., NCI-H358)

-

This compound (e.g., BI-3406)

-

KRAS G12C inhibitor (e.g., Adagrasib)

-

96-well cell culture plates

-

Complete culture medium

-

DMSO (for drug dilution)

-

Crystal Violet solution (0.5% in 20% methanol)

-

Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid

Procedure:

-